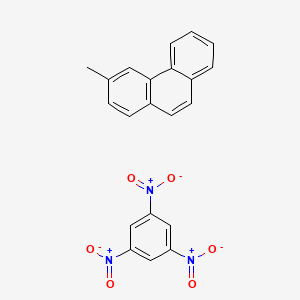

3-Methylphenanthrene;1,3,5-trinitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

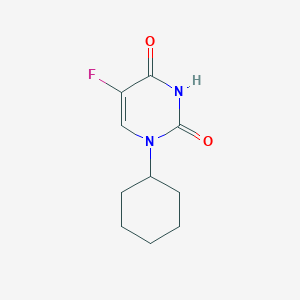

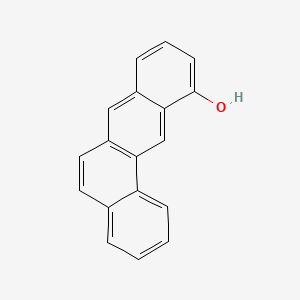

3-Methylphenanthrene and 1,3,5-trinitrobenzene are two distinct compounds with unique properties and applications. 3-Methylphenanthrene is a polycyclic aromatic hydrocarbon, while 1,3,5-trinitrobenzene is a nitroaromatic compound known for its explosive properties.

Preparation Methods

3-Methylphenanthrene

3-Methylphenanthrene can be synthesized through various methods, including the methylation of phenanthrene. One common method involves the Friedel-Crafts alkylation of phenanthrene using methyl chloride and aluminum chloride as a catalyst.

1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene is typically synthesized by the nitration of benzene derivatives. The preparation involves the nitration of 1,3-dinitrobenzene with nitric acid in the presence of fuming sulfuric acid. Another method includes the decarboxylation of 2,4,6-trinitrobenzoic acid .

Chemical Reactions Analysis

3-Methylphenanthrene

3-Methylphenanthrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenanthrenequinone.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur, such as halogenation and nitration.

1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene undergoes several reactions, including:

Scientific Research Applications

3-Methylphenanthrene

3-Methylphenanthrene is used in various scientific research applications, including:

Environmental Studies: It is studied for its role in pollution and its effects on ecosystems.

Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.

1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene has several applications, including:

Mechanism of Action

3-Methylphenanthrene

The mechanism of action of 3-Methylphenanthrene involves its interaction with various molecular targets, including enzymes and receptors. It can induce oxidative stress and affect cellular signaling pathways.

1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene exerts its effects through its explosive properties. The compound undergoes rapid decomposition, releasing a large amount of energy. It forms charge-transfer complexes with electron-rich arenes, which can influence its reactivity .

Comparison with Similar Compounds

3-Methylphenanthrene

Similar compounds include other methylated polycyclic aromatic hydrocarbons, such as 1-methylphenanthrene and 2-methylphenanthrene. 3-Methylphenanthrene is unique due to its specific methylation position, which affects its chemical properties and reactivity.

1,3,5-Trinitrobenzene

Similar compounds include other nitroaromatic compounds, such as 1,2,3-trinitrobenzene and 2,4,6-trinitrotoluene (TNT). 1,3,5-Trinitrobenzene is unique due to its symmetrical structure and specific nitration pattern, which influence its explosive properties and reactivity .

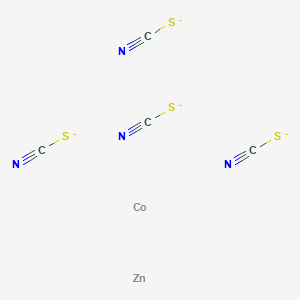

Properties

CAS No. |

62664-81-7 |

|---|---|

Molecular Formula |

C21H15N3O6 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

3-methylphenanthrene;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C15H12.C6H3N3O6/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-10H,1H3;1-3H |

InChI Key |

ADTNJKFWPUUYDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=CC=CC=C32.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)

![4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14510138.png)

![5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14510142.png)

germane](/img/structure/B14510161.png)